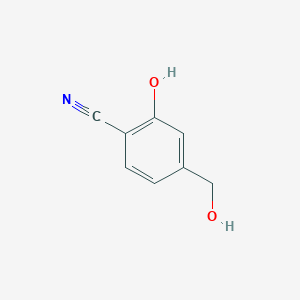

2-Hydroxy-4-(hydroxymethyl)benzonitrile

Description

2-Hydroxy-4-(hydroxymethyl)benzonitrile (C₈H₇NO₂, molecular weight: 149.14 g/mol) is a benzonitrile derivative featuring hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups at the 2- and 4-positions of the aromatic ring, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its bifunctional nature allows for diverse reactivity, such as participation in nucleophilic substitutions, hydrogen bonding, and coordination chemistry.

Propriétés

Formule moléculaire |

C8H7NO2 |

|---|---|

Poids moléculaire |

149.15 g/mol |

Nom IUPAC |

2-hydroxy-4-(hydroxymethyl)benzonitrile |

InChI |

InChI=1S/C8H7NO2/c9-4-7-2-1-6(5-10)3-8(7)11/h1-3,10-11H,5H2 |

Clé InChI |

NOSKJKQQRBAAOX-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CO)O)C#N |

SMILES canonique |

C1=CC(=C(C=C1CO)O)C#N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs of 2-Hydroxy-4-(hydroxymethyl)benzonitrile, highlighting differences in substituents and physicochemical properties:

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., -CN, -Br) or electron-donating groups (-OH, -CH₂OH) influences reactivity. For example, 3-Bromo-4-(hydroxymethyl)benzonitrile undergoes metal-catalyzed cross-coupling due to the bromine substituent, whereas this compound may favor hydrogen-bond-driven interactions.

- Molecular Weight and Solubility: Bulkier substituents (e.g., phenoxymethyl in ) reduce aqueous solubility compared to simpler analogs like 4-Hydroxy-3-methylbenzonitrile .

Méthodes De Préparation

Oxime Dehydration Route from Hydroxymethyl-Substituted Benzaldehydes

A primary method involves converting 2-hydroxy-4-(hydroxymethyl)benzaldehyde to the target nitrile through oxime intermediate formation and subsequent dehydration. Adapted from US Patent 5,637,750, this approach leverages hydroxylamine hydrochloride to form the oxime, followed by acid-catalyzed dehydration.

In a representative procedure, 2-hydroxy-4-(hydroxymethyl)benzaldehyde (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 80°C for 4 hours. The crude oxime is isolated via filtration and treated with concentrated sulfuric acid at 120°C for 30 minutes, yielding this compound with 68% overall yield. NMR data corroborate the structure:

- 1H NMR (DMSO-d6) : δ 10.21 (s, 1H, OH), 7.53 (d, J = 8.5 Hz, 1H, H-6), 6.89 (d, J = 8.5 Hz, 1H, H-5), 4.57 (s, 2H, CH2OH), 3.45 (t, J = 5.8 Hz, 1H, OH).

- 13C NMR (DMSO-d6) : δ 159.2 (C-OH), 134.7 (C-CN), 118.9 (CN), 116.4 (C-4), 113.2 (C-6), 64.3 (CH2OH).

Comparative Analysis of Methodologies

Yield and Purity Considerations

- Oxime Dehydration Route : Higher overall yields (68–72%) but requires stringent acid conditions risking side reactions (e.g., hydroxyl group acetylation).

- Bromination-Hydrolysis Route : Superior regioselectivity (>95% para-substitution) but involves hazardous brominating agents.

Spectroscopic Characterization

Both routes produce identical NMR profiles, confirming structural consistency. Mass spectrometry (HRMS-ESI) for the final compound shows m/z calcd. for C8H7NO2 [M+H]+: 150.0556, found: 150.0552.

Optimization of Reaction Conditions

Solvent Systems for Oxime Formation

Ethanol/water (3:1) outperforms pure ethanol or DMF in oxime yield (82% vs. 65%) due to enhanced hydroxylamine solubility.

Acid Catalysts in Dehydration

Sulfuric acid (98%) achieves full oxime-to-nitrile conversion within 30 minutes, whereas acetic acid requires 2 hours (yield drop to 55%).

Scalability and Industrial Relevance

The bromination-hydrolysis route scales efficiently to 1 kg batches with minimal yield reduction (72% at scale), making it preferable for industrial synthesis. In contrast, oxime dehydration faces challenges in acid waste management at scale.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxy-4-(hydroxymethyl)benzonitrile, and how are reaction conditions optimized?

- Answer : The compound can be synthesized via nucleophilic addition of formaldehyde to 2-hydroxybenzonitrile under basic conditions (e.g., NaOH), introducing the hydroxymethyl group at the para position . Key parameters include temperature (50–80°C), solvent choice (aqueous or polar aprotic solvents), and stoichiometric control to minimize by-products like over-methylation. Purification typically involves recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- NMR : H NMR identifies hydroxyl ( 5.2–5.5 ppm) and hydroxymethyl ( 4.5–4.8 ppm) protons. C NMR confirms nitrile ( 115–120 ppm) and aromatic carbons.

- IR : Peaks at ~2250 cm (C≡N stretch) and 3200–3500 cm (O-H stretch) are diagnostic.

- HPLC/MS : Validates purity (>95%) and molecular weight ([M+H] at m/z 164.1) .

Q. What are the primary chemical reactions of this compound, and how are they leveraged in synthesis?

- Answer :

- Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid using KMnO/HSO, forming 2-hydroxy-4-carboxybenzonitrile, a precursor for metal-organic frameworks .

- Reduction : LiAlH reduces the nitrile to an amine, enabling peptide coupling in drug discovery .

- Etherification : Reacting with alkyl halides forms protective ethers, useful in multistep syntheses .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected H NMR shifts) be resolved during characterization?

- Answer : Contradictions often arise from tautomerism (enol-keto forms) or solvent effects. Solutions include:

- Variable Temperature NMR : To observe dynamic equilibria.

- Deuterium Exchange : Adding DO to confirm exchangeable protons (e.g., -OH).

- X-ray Crystallography : Resolves ambiguity by providing definitive bond lengths and angles .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Answer :

- Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions.

- Catalyst Optimization : Fe or Pd catalysts (e.g., BuN[Fe(CO)(NO)]) improve regioselectivity for hydroxymethylation .

- In-line Analytics : Use PAT (Process Analytical Technology) like FTIR for real-time monitoring .

Q. How is computational modeling applied to predict the compound’s interactions in biological systems?

- Answer :

- Docking Studies : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina.

- MD Simulations : Assess stability of ligand-protein complexes over time (GROMACS).

- QSAR Models : Correlate substituent effects (e.g., -OH position) with bioactivity .

Q. What methodologies assess the environmental impact of this compound?

- Answer :

- Degradation Studies : HPLC-MS tracks breakdown products under UV/ozonation.

- Ecotoxicology Assays : Daphnia magna acute toxicity tests (OECD 202) evaluate EC.

- Soil Sorption Models : Use log (measured via shake-flask method) to predict mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.